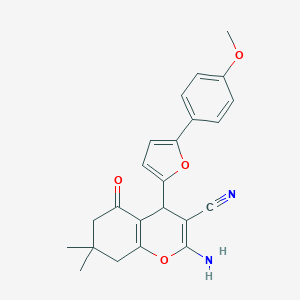
5-Chloro-7-isopropyl-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-isopropyl-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile, commonly known as CTMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMC is a benzofuran derivative that possesses unique structural features, making it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of CTMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTMC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. CTMC has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling, which plays a role in diabetes.
Biochemical and Physiological Effects:
CTMC has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CTMC inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CTMC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CTMC has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTMC is its relatively simple synthesis method, which allows for large-scale production. CTMC is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of CTMC is its low solubility in water, which can make it difficult to use in certain experiments. In addition, CTMC has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of CTMC. One area of interest is the development of CTMC-based materials for various applications, such as organic electronics and sensors. Another area of interest is the investigation of CTMC's potential as a therapeutic agent for various diseases, such as cancer and diabetes. In addition, further studies are needed to elucidate the mechanism of action of CTMC and its potential side effects. Overall, CTMC is a promising compound that has the potential to contribute to various fields of science and technology.
Métodos De Síntesis
The synthesis of CTMC involves the reaction of 2,2,4-trimethyl-2,3-dihydrobenzofuran with chloroacetonitrile and isopropylamine. The reaction proceeds under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure CTMC.
Aplicaciones Científicas De Investigación
CTMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CTMC has been shown to possess antitumor, anti-inflammatory, and neuroprotective properties. In material science, CTMC has been used as a precursor for the synthesis of various functional materials, such as organic semiconductors and liquid crystals. In environmental science, CTMC has been investigated for its potential use as a fluorescent probe for detecting environmental pollutants.
Propiedades
Fórmula molecular |
C15H18ClNO |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
5-chloro-2,2,4-trimethyl-7-propan-2-yl-3H-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C15H18ClNO/c1-8(2)12-11(7-17)13(16)9(3)10-6-15(4,5)18-14(10)12/h8H,6H2,1-5H3 |
Clave InChI |
OZMBOIMEAABBCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CC(O2)(C)C)C(C)C)C#N)Cl |
SMILES canónico |
CC1=C2CC(OC2=C(C(=C1Cl)C#N)C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)